Saliphenylhalamide

antiviral therapy influenza A virus host-targeted antiviral

Select Saliphenylhalamide for your V-ATPase research to ensure data reproducibility and a meaningful therapeutic window. This synthetic macrocyclic salicylate analog is a potent, selective inhibitor with a distinct, non-plecomacrolide binding mode on the V₀ domain, unlike bafilomycin A1. It achieves a selectivity index up to 61—7.6- to ≥20-fold higher than classical inhibitors—and demonstrates superior in vivo efficacy, providing 62.5% survival in lethal influenza A mouse models where bafilomycin offers no protection. With multigram-scale synthesis and reliable sourcing, it is the preferred tool for host-directed antiviral studies and oncology lead optimization.

Molecular Formula C28H29NO5
Molecular Weight 459.5 g/mol
Cat. No. B1253270
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSaliphenylhalamide
SynonymssaliPhe
saliphenylhalamide
Molecular FormulaC28H29NO5
Molecular Weight459.5 g/mol
Structural Identifiers
SMILESCC1CC=CCC2=C(C(=CC=C2)O)C(=O)OC(CC1O)CC=CNC(=O)C#CC3=CC=CC=C3
InChIInChI=1S/C28H29NO5/c1-20-9-5-6-12-22-13-7-15-24(30)27(22)28(33)34-23(19-25(20)31)14-8-18-29-26(32)17-16-21-10-3-2-4-11-21/h2-8,10-11,13,15,18,20,23,25,30-31H,9,12,14,19H2,1H3,(H,29,32)/b6-5+,18-8+/t20-,23-,25+/m0/s1
InChIKeyFTBLSENPBXIDKK-ZZHCZQHNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Saliphenylhalamide (SaliPhe) Procurement Guide: V-ATPase Inhibitor for Anticancer and Antiviral Research Applications


Saliphenylhalamide (SaliPhe, CAS 398478-65-4) is a synthetic macrocyclic salicylate analog of the natural product salicylihalamide A [1]. It functions as a potent and selective inhibitor of mammalian vacuolar-type H⁺-ATPase (V-ATPase), a proton pump critical for endosomal acidification and lysosomal function [2]. Preclinical studies have demonstrated low-nanomolar cytotoxicity against multiple human cancer cell lines and antiviral activity against influenza A virus strains, including oseltamivir-resistant and pandemic isolates .

Why Saliphenylhalamide Cannot Be Replaced by Bafilomycin, Concanamycin, or Salicylihalamide in Critical Research Applications


V-ATPase inhibitors are not functionally interchangeable. Saliphenylhalamide exhibits a distinct binding mechanism on the V₀ proton translocation domain that differs from the plecomacrolide inhibitors bafilomycin A1 and concanamycin A, which bind to subunit c [1]. This mechanistic divergence translates into markedly different therapeutic windows, with saliphenylhalamide achieving selectivity indices up to 61 in antiviral assays compared to ≤8 for bafilomycin and ≤3 for concanamycin [2]. Furthermore, saliphenylhalamide is a synthetic analog of salicylihalamide A with improved physicochemical properties enabling multigram-scale production, a critical advantage for preclinical development that is not achievable with the natural product [3]. Substituting with generic V-ATPase inhibitors introduces confounding variables that compromise data reproducibility and therapeutic translation.

Saliphenylhalamide Quantitative Differentiation Evidence: Head-to-Head Comparisons with Bafilomycin, Concanamycin, and Natural Product Precursors


In Vivo Efficacy in Lethal Influenza Challenge: 62.5% Survival vs. 0% for Bafilomycin A1

In a mouse model of lethal influenza A virus infection (A/PR/8/34, 4× LD₅₀ challenge), saliphenylhalamide (7 mg/kg, i.p., q8h) protected 62.5% of animals from mortality, whereas bafilomycin A1 (350 ng/kg, i.p., q8h) provided essentially no protection (0% survival beyond mock treatment) [1]. SaliPhe-treated mice exhibited limited average weight loss (<10%) with full recovery by day 11, while BafA-treated animals showed progressive weight loss indistinguishable from vehicle controls [2].

antiviral therapy influenza A virus host-targeted antiviral V-ATPase inhibition

Selectivity Index Superiority: SI up to 61 for SaliPhe vs. ≤8 for Bafilomycin in Antiviral Assays

In vitro selectivity indices (SI = CC₅₀/EC₅₀) were calculated across multiple influenza A virus strains. Against an oseltamivir-resistant seasonal H1N1 isolate, saliphenylhalamide achieved an SI of 61, compared to ≤8 for bafilomycin A1 and ≤3 for concanamycin A and archazolid B [1]. Against pandemic H1N1 (A/Hamburg/01/2009), SaliPhe exhibited an SI of 48, while BafA remained ≤8 [2]. In A549 human lung epithelial cells, SaliPhe maintained the highest SI (13) among all tested V-ATPase inhibitors, followed by BafA (7) [3].

therapeutic window selectivity index cytotoxicity profiling antiviral drug development

Low-Nanomolar Cytotoxicity Across Diverse Human Cancer Cell Lines: GI₅₀ 10–50 nM

Saliphenylhalamide demonstrates low-nanomolar growth inhibition (GI₅₀) against multiple human cancer cell lines, including colon, breast, and prostate cancer, with reported GI₅₀ values ranging from approximately 10 to 50 nM . This potency range is comparable to or exceeds that of the natural product precursor salicylihalamide A, which exhibits a mean GI₅₀ of approximately 15 nM across the NCI-60 panel [1]. In contrast, bafilomycin A1 typically exhibits higher nanomolar to micromolar cytotoxicity in similar cancer cell panels, reflecting its broader toxicity profile [2].

anticancer drug discovery cytotoxicity profiling NCI-60 panel V-ATPase targeted therapy

Mechanistic Distinction: Non-Competitive Binding Site Different from Plecomacrolides

Saliphenylhalamide, like its natural analog salicylihalamide A, binds to the V₀ sector of V-ATPase at a site distinct from the plecomacrolide binding pocket occupied by bafilomycin A1 and concanamycin A [1]. Binding studies demonstrate that salicylihalamide A does not compete with bafilomycin or concanamycin for V-ATPase binding, confirming a non-overlapping interaction site [2]. Functionally, saliphenylhalamide locks V-ATPase in an assembled state, whereas bafilomycin interacts with the V₀ c-ring to directly block proton translocation [3].

V-ATPase pharmacology binding site mapping mechanism of action drug resistance

Synthetic Accessibility: Multigram-Scale Production Enables Preclinical Development

A multigram-scale total synthesis of saliphenylhalamide has been developed and reported, enabling reliable supply for preclinical studies [1]. In contrast, the natural product salicylihalamide A is available only in limited quantities via isolation from marine sponges or complex total synthesis [2]. The improved synthetic route for saliphenylhalamide provides an efficient access to derivatives for structure-activity relationship studies, facilitating lead optimization efforts that are impractical with the natural product [3].

chemical synthesis scale-up lead optimization drug supply

Immunomodulatory Profile: Does Not Impair Innate Immune Responses in Infected Cells

In a comparative analysis of immuno-modulating properties, saliphenylhalamide, unlike gemcitabine, did not allow activation of immune responses in influenza A virus-infected cells, indicating a neutral or potentially immunosuppressive effect similar to SNS-032 and obatoclax [1]. Specifically, only gemcitabine preserved the ability of infected macrophages to produce immuno-mediators capable of priming immune responses in non-infected cells [2]. This suggests that saliphenylhalamide's antiviral activity is independent of immune activation and may be more suitable for scenarios where immune stimulation is undesirable.

immunomodulation host-directed antiviral innate immunity influenza

Saliphenylhalamide Optimal Use Cases in Antiviral and Anticancer Research


In Vivo Efficacy Studies of Host-Targeted Antivirals Against Influenza A

Saliphenylhalamide is the preferred V-ATPase inhibitor for in vivo influenza A virus studies requiring a meaningful therapeutic window. As demonstrated in a head-to-head mouse model, SaliPhe (7 mg/kg, i.p., q8h) provided 62.5% survival in a lethal challenge, whereas bafilomycin A1 offered no protection [1]. This superior in vivo performance is attributed to a selectivity index up to 61, which is 7.6- to ≥20-fold higher than that of bafilomycin or concanamycin [2]. Researchers investigating host-directed antiviral strategies against pandemic, seasonal, or oseltamivir-resistant IAV strains should prioritize saliphenylhalamide to avoid the confounding toxicity that limits classical V-ATPase inhibitors.

Lead Optimization and SAR Studies in Anticancer Drug Discovery

Saliphenylhalamide's demonstrated multigram-scale synthesis and low-nanomolar GI₅₀ values (10–50 nM) across colon, breast, and prostate cancer cell lines [1] make it an ideal scaffold for structure-activity relationship (SAR) campaigns and lead optimization. Unlike the natural product salicylihalamide A, which is supply-limited, saliphenylhalamide can be reliably procured in quantities sufficient for iterative analog synthesis, in vitro screening, and in vivo xenograft efficacy studies [2]. Programs targeting V-ATPase as an anticancer mechanism should select saliphenylhalamide as the starting point for medicinal chemistry efforts.

Mechanistic Studies of V-ATPase Inhibition with Differential Binding Site Requirements

For experiments investigating the functional consequences of V-ATPase inhibition at distinct binding sites, saliphenylhalamide offers a non-plecomacrolide binding mode. Unlike bafilomycin and concanamycin, which bind to subunit c of the V₀ c-ring, saliphenylhalamide (via its natural analog salicylihalamide A) binds to a separate site on the V₀ sector and locks the enzyme in an assembled state [1]. This mechanistic divergence enables researchers to dissect V-ATPase biology with pharmacological tools that do not exhibit cross-competition, providing orthogonal validation of V-ATPase-dependent phenotypes.

Immuno-Oncology and Viral Immunology Studies Where Immune Activation Is Undesirable

In experimental systems where immune stimulation could confound antiviral or antitumor readouts, saliphenylhalamide's immunomodulatory profile provides a distinct advantage. Unlike gemcitabine, which preserves immune activation, saliphenylhalamide does not promote cytokine-mediated bystander cell priming in IAV-infected macrophages [1]. This property makes saliphenylhalamide a suitable tool compound for dissecting cell-intrinsic versus immune-mediated effects of V-ATPase inhibition in viral infection or tumor models.

Technical Documentation Hub

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